Kisspeptin-10 human TFA
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Overview
Description
Kisspeptin-10 human trifluoroacetate is a decapeptide derived from the KiSS-1 gene, known for its role in regulating reproductive hormone secretion and inhibiting tumor metastasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Kisspeptin-10 human trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis typically starts with the attachment of the C-terminal amino acid to a solid support, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin. The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product .
Industrial Production Methods
Industrial production of Kisspeptin-10 human trifluoroacetate follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product. Additionally, stringent quality control measures are implemented to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Kisspeptin-10 human trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.
Reduction: Reduction reactions can reverse the oxidation of methionine and cysteine residues, restoring the original peptide structure.
Substitution: Substitution reactions can occur at specific amino acid residues, leading to modifications in the peptide sequence.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid. The reactions are typically carried out under mild conditions to prevent peptide degradation.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds and methionine sulfoxides.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as modified peptides with substituted amino acid residues. These products can have different biological activities and properties compared to the original peptide .
Scientific Research Applications
Kisspeptin-10 human trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a model peptide for studying peptide synthesis, purification, and characterization techniques.
Medicine: Kisspeptin-10 human trifluoroacetate is studied for its potential therapeutic applications in reproductive disorders, such as hypothalamic amenorrhea and polycystic ovary syndrome.
Mechanism of Action
Kisspeptin-10 human trifluoroacetate exerts its effects by binding to the GPR54 receptor, also known as the kisspeptin receptor. This interaction activates a signaling cascade that involves the mobilization of intracellular calcium, the release of arachidonic acid, and the phosphorylation of extracellular signal-regulated kinases (ERKs). These events lead to the depolarization of kisspeptin neurons and the subsequent release of gonadotropin-releasing hormone (GnRH). The activation of GnRH neurons stimulates the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are essential for reproductive function .
Comparison with Similar Compounds
Kisspeptin-10 human trifluoroacetate is unique compared to other kisspeptin peptides due to its specific sequence and biological activity. Similar compounds include:
Kisspeptin-13: A shorter peptide derived from the same precursor protein, with similar but distinct biological activities.
Kisspeptin-14: Another shorter peptide with overlapping functions but different receptor binding affinities.
Kisspeptin-54: A longer peptide that shares the same receptor but has different pharmacokinetic properties and biological effects
Kisspeptin-10 human trifluoroacetate stands out due to its potent vasoconstrictor and angiogenesis inhibitory properties, as well as its role in inhibiting tumor metastasis .
Properties
Molecular Formula |
C65H84F3N17O16 |
---|---|
Molecular Weight |
1416.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C63H83N17O14.C2HF3O2/c1-34(2)24-45(58(90)74-43(18-11-23-70-63(68)69)57(89)75-44(54(67)86)26-35-12-5-3-6-13-35)73-53(85)32-72-56(88)46(27-36-14-7-4-8-15-36)77-62(94)50(33-81)80-61(93)49(30-52(66)84)79-59(91)47(28-38-31-71-42-17-10-9-16-40(38)42)78-60(92)48(29-51(65)83)76-55(87)41(64)25-37-19-21-39(82)22-20-37;3-2(4,5)1(6)7/h3-10,12-17,19-22,31,34,41,43-50,71,81-82H,11,18,23-30,32-33,64H2,1-2H3,(H2,65,83)(H2,66,84)(H2,67,86)(H,72,88)(H,73,85)(H,74,90)(H,75,89)(H,76,87)(H,77,94)(H,78,92)(H,79,91)(H,80,93)(H4,68,69,70);(H,6,7)/t41-,43-,44-,45-,46-,47-,48-,49-,50-;/m0./s1 |
InChI Key |
TYHMUNFOLJTKBC-QDUZOICUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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